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Introduction

The integrity of RNA is paramount for the success of downstream molecular biology

applications such as reverse transcription quantitative PCR (RT-qPCR), RNA sequencing

(RNA-seq), and microarray analysis. A significant challenge during RNA extraction is the

pervasive presence of ribonucleases (RNases), enzymes that rapidly degrade RNA.

Aurintricarboxylic acid (ATA) is a potent inhibitor of a broad spectrum of nucleases, including

RNases, and serves as a valuable tool for preserving RNA integrity during the isolation

process.[1][2][3] These application notes provide a comprehensive overview and detailed

protocols for the use of ATA in RNA extraction workflows.

Mechanism of Action

Aurintricarboxylic acid is a polyanionic, polymeric aromatic compound that effectively inhibits

protein-nucleic acid interactions. Its primary mechanism as an RNase inhibitor involves

competing with the RNA molecule for binding to the active site of RNases.[4] Studies using

proton magnetic resonance spectroscopy have shown that ATA binds to the active site of

bovine pancreatic ribonuclease A, specifically interacting with histidyl residues 12 and 119,

thereby preventing the enzyme from accessing and degrading its RNA substrate.[4] This

competitive inhibition effectively inactivates RNases present in the sample lysate, preserving

the RNA population. Beyond RNase inhibition, ATA can also inhibit other enzymes such as DNA
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topoisomerase II and protein synthesis by preventing the attachment of messenger RNA to

ribosomes.[5][6][7]

Advantages of Using ATA

Potent RNase Inhibition: ATA is a powerful, broad-spectrum inhibitor of various RNases,

providing robust protection of RNA during cell lysis and homogenization.

Improved RNA Yield and Quality: The inclusion of ATA in extraction buffers has been shown

to result in high yields of undegraded RNA from animal tissues.[1][2]

Versatility: ATA can be incorporated into various RNA extraction protocols for different

sample types, including animal tissues and cell cultures.[1][2]

Limitations and Considerations

Binding to Nucleic Acids: ATA can form stable complexes with nucleic acids, which may

interfere with downstream enzymatic reactions like reverse transcription and hybridization.[1]

[2] Therefore, removal of ATA after the initial extraction steps is often necessary.

Heterogeneity: Commercial preparations of ATA are often heterogeneous polymeric mixtures,

which could potentially lead to variability in inhibitory activity.[8][9][10]

Impact on Spectrophotometry: The presence of ATA, a colored compound, can interfere with

the spectrophotometric quantification of RNA.[1]

Quantitative Data Summary
The use of Aurintricarboxylic Acid (ATA) in RNA extraction protocols has been demonstrated

to improve the yield and integrity of the isolated RNA. The following tables summarize the

available quantitative data from relevant studies.

Table 1: RNA Yield from Animal Tissues Using ATA

Tissue Source RNA Yield (mg/g of tissue) Reference

Various Rat Tissues 0.5 - 2.0 [1][2]
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Table 2: Effect of ATA on Viral RNA Copy Number

ATA Concentration
(µM)

Viral RNA Copy
No./ml

% Reduction in
Viral RNA

Reference

0 2482 0 [11]

25 2404 3.1 [11]

75 393 84.2 [11]

100 207 91.7 [11]

200 193 92.2 [11]

300 71 97.1 [11]

400 25 99.0 [11]

Experimental Protocols
Safety Precautions: Aurintricarboxylic acid is an irritant to the eyes, skin, and respiratory

system.[12][13][14] Always handle ATA in a chemical fume hood and wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] In case of

contact, flush the affected area with copious amounts of water and seek medical attention.[12]

[13]

Protocol 1: RNA Extraction from Animal Tissues using
ATA
This protocol is designed for the isolation of total RNA from animal tissues, incorporating ATA

into the lysis buffer for optimal RNase inhibition.

Materials:

Animal tissue of interest

Liquid nitrogen

Aurintricarboxylic acid (ATA)
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Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% (w/v) N-

lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh)

ATA-Lysis Buffer: Lysis Buffer containing 10 mM ATA

Acid-Phenol:Chloroform (5:1, pH 4.5)

Isopropanol

75% Ethanol (prepared with RNase-free water)

RNase-free water

Sterile, RNase-free centrifuge tubes (1.5 mL and 15 mL)

Homogenizer or mortar and pestle

Refrigerated centrifuge

Procedure:

Tissue Preparation: Excise the tissue of interest as quickly as possible and immediately

flash-freeze in liquid nitrogen to prevent RNA degradation.

Homogenization:

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid

nitrogen.

Transfer approximately 50-100 mg of the powdered tissue to a 15 mL centrifuge tube

containing 1 mL of ice-cold ATA-Lysis Buffer.

Homogenize immediately using a mechanical homogenizer until the solution is uniform

and no visible tissue clumps remain.

Phase Separation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of

chloroform-isoamyl alcohol (49:1) to the homogenate.

Vortex vigorously for 15 seconds after each addition.

Incubate the mixture on ice for 15 minutes.

Centrifuge at 10,000 x g for 20 minutes at 4°C.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh, sterile centrifuge tube. Be cautious

not to disturb the interphase.

Add an equal volume of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.

RNA Pellet Wash and Resuspension:

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

Carefully decant the supernatant.

Wash the RNA pellet with 1 mL of ice-cold 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully decant the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not

over-dry the pellet as it will be difficult to resuspend.

Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 50-100

µL).

Protocol 2: RNA Extraction from Cultured Cells using
ATA
This protocol outlines the extraction of total RNA from adherent or suspension cultured cells.
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Materials:

Cultured cells

Phosphate-buffered saline (PBS), RNase-free

Aurintricarboxylic acid (ATA)

TRIzol® Reagent or a similar one-step RNA isolation reagent

Chloroform

Isopropanol

75% Ethanol (prepared with RNase-free water)

RNase-free water

Sterile, RNase-free centrifuge tubes

Procedure:

Cell Harvesting:

Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold, RNase-

free PBS. Lyse the cells directly in the culture dish by adding 1 mL of TRIzol® Reagent

containing 10 mM ATA per 10 cm² of culture surface area. Pipette the cell lysate up and

down several times to ensure complete lysis.

Suspension Cells: Pellet the cells by centrifugation. Wash the cell pellet once with ice-cold,

RNase-free PBS. Lyse the cells by adding 1 mL of TRIzol® Reagent containing 10 mM

ATA per 5-10 x 10⁶ cells. Vortex to lyse.

Homogenate Incubation: Incubate the cell lysate for 5 minutes at room temperature to permit

the complete dissociation of nucleoprotein complexes.

Phase Separation:
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Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.

Cap the tube securely and shake vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase

containing the RNA.

RNA Precipitation:

Transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash and Resuspension:

Remove the supernatant.

Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent

used.

Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Remove the ethanol wash. Briefly air-dry the pellet for 5-10 minutes.

Resuspend the RNA in RNase-free water.

Post-Extraction: ATA Removal (Optional but
Recommended)
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To remove ATA that may be complexed with the RNA, a further purification step is

recommended.

To the resuspended RNA, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes

of absolute ethanol.

Mix well and incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

Wash the pellet with 75% ethanol as described in the extraction protocols.

Resuspend the purified RNA in RNase-free water.

RNA Quality Assessment
After extraction, it is crucial to assess the quality and quantity of the isolated RNA.

Quantification: Determine the RNA concentration using a spectrophotometer (e.g.,

NanoDrop) or a fluorometric method (e.g., Qubit).

Purity: Assess the purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280

ratio of ~2.0 is generally accepted as "pure" for RNA. The A260/A230 ratio should ideally be

between 2.0 and 2.2.

Integrity: Evaluate the RNA integrity using an automated electrophoresis system such as the

Agilent Bioanalyzer. The system generates an RNA Integrity Number (RIN), which is a score

from 1 to 10, with 10 being the highest quality.[17][18] For most downstream applications like

RNA-seq and qPCR, a RIN value of ≥ 7 is recommended.[19]
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Caption: Mechanism of RNase inhibition by Aurintricarboxylic Acid (ATA).
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Caption: Workflow for RNA extraction using ATA for RNase inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15623186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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